molecular formula C19H21NO2S B2452920 ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone CAS No. 2191213-85-9

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2452920
M. Wt: 327.44
InChI Key: LXJBKKWHZVOEKT-UHFFFAOYSA-N
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Description

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone is a useful research compound. Its molecular formula is C19H21NO2S and its molecular weight is 327.44. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-methoxy-8-azabicyclo[3.2.1]octan-8-amine, which is synthesized from commercially available starting materials. The second intermediate is 4-(thiophen-3-yl)benzaldehyde, which is synthesized from thiophene and benzaldehyde. These two intermediates are then coupled using a reductive amination reaction to form the final product." "Starting Materials": [ "3-methoxy-4-hydroxybenzaldehyde", "2,3-dihydrofuran", "ammonium acetate", "sodium borohydride", "thiophene", "benzaldehyde", "sodium hydroxide", "acetic acid", "chloroform", "methanol", "hydrochloric acid", "sodium chloride" ] "Reaction": [ "
Step 1:Synthesis of 3-methoxy-8-azabicyclo[3.2.1]octan-8-amine", "a. React 3-methoxy-4-hydroxybenzaldehyde with 2,3-dihydrofuran and ammonium acetate in acetic acid to form 3-methoxy-4-(2,3-dihydrofuran-5-yl)benzoic acid.", "b. Reduce the carboxylic acid group using sodium borohydride in methanol to form 3-methoxy-4-(2,3-dihydrofuran-5-yl)benzyl alcohol.", "c. Protect the alcohol group using hydrochloric acid and sodium chloride to form 3-methoxy-4-(2,3-dihydrofuran-5-yl)benzyl chloride.", "d. React the benzyl chloride with ammonia in chloroform to form 3-methoxy-8-azabicyclo[3.2.1]octan-8-amine.", "
Step 2:Synthesis of 4-(thiophen-3-yl)benzaldehyde", "a. React thiophene with benzaldehyde in the presence of sodium hydroxide in ethanol to form 4-(thiophen-3-yl)benzaldehyde.", "
Step 3:Coupling of intermediates", "a. React 3-methoxy-8-azabicyclo[3.2.1]octan-8-amine with 4-(thiophen-3-yl)benzaldehyde in the presence of sodium cyanoborohydride in methanol to form the final product, '((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone'." ] }

properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-22-18-10-16-6-7-17(11-18)20(16)19(21)14-4-2-13(3-5-14)15-8-9-23-12-15/h2-5,8-9,12,16-18H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJBKKWHZVOEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone

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